Product packaging for 2-Chloro-4-fluoro-1H-indole(Cat. No.:)

2-Chloro-4-fluoro-1H-indole

Cat. No.: B12837619
M. Wt: 169.58 g/mol
InChI Key: ZUEUZSPLOMHDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-fluoro-1H-indole is a fluorinated and chlorinated indole derivative designed for research and development applications. The indole scaffold is a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active molecules and its ability to interact with diverse biological targets . This particular compound, featuring halogen substituents, serves as a versatile building block for the synthesis of more complex molecules. Halogen atoms on the indole ring are key modulators in drug discovery, as they can significantly influence a compound's lipophilicity, binding affinity, and metabolic stability . Researchers utilize this compound in the exploration and development of new therapeutic agents. Indole derivatives have demonstrated a broad spectrum of biological activities in scientific studies, including antimicrobial , anticancer , antiviral , anti-inflammatory , and cardiovascular effects . For instance, related fluoro-indole structures have been investigated as key intermediates in the synthesis of Kv1.5 potassium channel inhibitors, which are a promising target for the treatment of atrial fibrillation . Other research highlights the role of similar halogenated indoles in creating potent antifungal and antibacterial agents . The structural features of this compound make it a valuable precursor for combinatorial chemistry, target-oriented synthesis, and structure-activity relationship (SAR) studies. Handling and Storage: For research purposes only. Not for diagnostic, therapeutic, or any other human use. It is recommended to store the compound in a dark place under an inert atmosphere at low temperatures (e.g., 2-8°C or -20°C) to maintain stability, as is common with similar reactive indole derivatives . Please refer to the Safety Data Sheet for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClFN B12837619 2-Chloro-4-fluoro-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClFN

Molecular Weight

169.58 g/mol

IUPAC Name

2-chloro-4-fluoro-1H-indole

InChI

InChI=1S/C8H5ClFN/c9-8-4-5-6(10)2-1-3-7(5)11-8/h1-4,11H

InChI Key

ZUEUZSPLOMHDIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)Cl)C(=C1)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloro 4 Fluoro 1h Indole and Its Structural Congeners

Strategic Approaches to Fluorinated Indole (B1671886) Synthesis

The synthesis of fluorinated indoles can be broadly categorized into two main strategic approaches: the direct fluorination of a pre-formed pyrrole (B145914) or indole ring system, and the construction of the indole ring from precursors that already contain fluorine. researchgate.netresearchgate.net Each strategy encompasses a variety of methods, offering chemists a versatile toolkit for accessing these valuable compounds. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the required regioselectivity. researchgate.net

Direct Halogenation Techniques for Pyrrole and Related Ring Systems

Direct halogenation involves the introduction of a halogen atom onto an existing heterocyclic core. While conceptually straightforward, these methods can be challenging due to the high reactivity of the indole nucleus, which can lead to a lack of selectivity and the formation of byproducts. worktribe.com

Electrophilic fluorination is a common method for directly introducing fluorine onto electron-rich aromatic systems like indoles. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ (F-TEDA-BF4) are widely used for this purpose. brynmawr.edu These reagents act as a source of an electrophilic "F+" equivalent that attacks the indole ring, typically at the electron-rich C3 position. acs.orgacs.org For instance, the treatment of various indoles with NFSI can lead to the formation of 3,3-difluoro-2-oxindoles in moderate yields. acs.org Similarly, Selectfluor™ has been employed for the difluorohydroxylation of indoles, yielding 3,3-difluoroindolin-2-ols. acs.org

However, these strategies have notable limitations. A primary challenge is controlling the regioselectivity, especially for fluorination on the benzene (B151609) portion of the indole ring. beilstein-journals.org Furthermore, the high reactivity and oxidizing nature of electrophilic fluorinating agents can lead to undesired side reactions. worktribe.com Competing oxidation can result in the formation of oxindoles or lead to polymerization of the pyrrole substrate, significantly reducing the yield of the desired fluorinated product. worktribe.comacs.org The reaction conditions, including the choice of solvent, can be crucial in directing the outcome. For example, using ionic liquids as solvents for fluorination with Selectfluor™ has been explored to improve chemoselectivity. researchgate.net

SubstrateReagentConditionsProductYieldReference
N-Substituted IndolesNFSI (3 equiv), TBHPToluene/MeCN (4:1), 70 °C3,3-Difluoro-2-oxindolesModerate brynmawr.eduacs.org
Substituted IndolesSelectfluorMeCN/H₂O3,3-Difluoroindolin-2-olsGood acs.org
N-TosylindoleSelectfluorMeCN/MeOH (1:1)3-Fluoro-2-methoxyindoline- acs.org
2-Methyl-5-nitro-1,2-dihydropyridinesSelectfluor-Monofluorinated products- researchgate.net

Nucleophilic fluorination offers an alternative pathway that involves the displacement of a suitable leaving group by a fluoride (B91410) anion. This approach is particularly useful for introducing fluorine into specific positions of the benzene ring of the indole nucleus. A common method involves the generation of an aryldiazonium salt from an amino-indole, which is then subjected to a Balz-Schiemann type reaction or decomposition in the presence of a fluoride source to install the fluorine atom. beilstein-journals.org Another strategy is the nucleophilic aromatic substitution (SNAr) on an indole ring activated by electron-withdrawing groups, where a leaving group like a nitro group or a halogen is replaced by fluoride, often using potassium fluoride (KF) in a polar aprotic solvent. However, the electron-rich nature of the indole ring system generally disfavors nucleophilic substitution, often requiring harsh conditions or specific activating groups to be effective. diva-portal.org

Pyrrole Ring Construction through Fluorine-Containing Precursors

Building the indole scaffold from fluorine-containing starting materials is a powerful and widely used strategy that often provides better control over the position of the fluorine substituent. researchgate.netresearchgate.net This approach encompasses various classical and modern cyclization reactions.

Several classic named reactions in indole synthesis can be adapted to use fluorinated precursors.

Fischer Indole Synthesis : This method involves the acid-catalyzed cyclization of a phenylhydrazone. By starting with a fluorinated phenylhydrazine (B124118), one can synthesize specifically fluorinated indoles. For example, the reaction of a fluorinated aniline (B41778) to form a diazonium salt, followed by reduction to the corresponding hydrazine (B178648) and subsequent condensation with a ketone or aldehyde and cyclization, can yield fluoroindoles. diva-portal.orgrjptonline.org

Bischler Indole Synthesis : This approach involves the reaction of a fluoroaniline (B8554772) with an α-halo-ketone, followed by an acid-catalyzed cyclization to form the indole ring. diva-portal.org

Leimgruber-Batcho Indole Synthesis : This two-step procedure, which involves the formation of an enamine from a fluorinated o-nitrotoluene followed by reductive cyclization, is another effective method for preparing fluoroindoles. diva-portal.org

More contemporary methods include radical-initiated cyclizations. For instance, 3-(trifluoromethyl)indoles have been synthesized via the radical-initiated cyclization of α-(trifluoromethyl)styrenes bearing a sulfonamido group. researchgate.net Electrochemical methods have also been developed for intramolecular C-H aminations to form the indole ring under metal-free conditions. nih.gov

Cyclization MethodPrecursor ExampleKey ReagentsProduct TypeReference
Fischer Indole Synthesis3-Chloro-4-fluoro-anilineNaNO₂, HCl; Ethyl acetoacetate (B1235776) derivative6-Chloro-5-fluoro-indole derivative rjptonline.org
Bischler Indole Synthesis4-Fluoroaniline2-Bromoacetaldehyde diethyl acetal; TFAA, TFA5-Fluoroindole (B109304) diva-portal.org
Radical Cyclizationo-Sulfonamido-α-(trifluoromethyl)styrenesCerium (IV) ammonium (B1175870) nitrate (B79036) (CAN)3-(Trifluoromethyl)indoles researchgate.net
Vicarious Nucleophilic Substitution / Reductive Cyclization4-Fluoronitrobenzene2-(4-bromophenoxy)-acetonitrile; Pd/C, H₂5-Fluoroindole diva-portal.org

Transition-metal catalysis has become an indispensable tool for constructing complex heterocyclic systems, including fluorinated indoles. These methods often feature mild reaction conditions and high functional group tolerance. beilstein-journals.orgnih.gov

Palladium-Catalyzed Reactions : Palladium catalysts are widely used in indole synthesis. One strategy involves the Suzuki-Miyaura cross-coupling of a fluorinated o-borylaniline with a vinyl halide, followed by a base-mediated intramolecular cyclization to form the indole ring. researchgate.net Tandem addition/cyclization reactions of 2-(2-aminoaryl)acetonitriles with arylboronic acids also provide access to diverse indole skeletons. organic-chemistry.org

Gold-Catalyzed Reactions : Gold catalysts are particularly effective in activating alkynes for nucleophilic attack. The gold-catalyzed aminofluorination of 2-alkynylanilines using an electrophilic fluorine source like Selectfluor provides a direct route to 3-fluorinated indoles. beilstein-journals.org Gold-catalyzed cycloisomerization has also been used to synthesize fluorinated spiroindolenines from indole derivatives functionalized with fluorinated moieties. chemrxiv.orgresearchgate.net

Copper-Catalyzed Reactions : Copper catalysts can be used for trifluoromethylthiolation of indoles and pyrroles. beilstein-journals.orgnih.gov While this is a functionalization reaction, copper is also used in cyclization reactions to build the core ring system.

These transition-metal-catalyzed methods provide powerful and flexible routes to fluorinated indoles and their congeners, enabling the synthesis of complex structures that would be difficult to access through other means. chemrxiv.orgbohrium.com

Targeted Synthesis of 2-Chloro-4-fluoro-1H-indole and Key Intermediates

The targeted synthesis of this compound, a molecule with specific substitution patterns, requires careful consideration of starting materials and reaction pathways to ensure regiochemical control.

Multi-Step Synthesis from Substituted Anilines

Multi-step syntheses commencing from commercially available substituted anilines offer a versatile and often scalable route to complex indoles. These approaches allow for the sequential introduction of desired functionalities.

A key challenge in the synthesis of polysubstituted indoles is the regioselective introduction of halogen atoms onto the aniline precursor. The directing effects of existing substituents on the aromatic ring are crucial in determining the outcome of electrophilic halogenation reactions. For instance, in the synthesis of the related methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, the starting material is 4-chloro-3-fluoroaniline. acs.orgresearchgate.netacs.org The synthesis involves a five-step process that begins with the protection of the aniline as a Boc-carbamate, followed by regioselective iodination at the C-2 position, which is ortho to the amino group and meta to the chlorine and fluorine atoms. acs.orgresearchgate.netacs.org This iodinated intermediate is a key precursor for the subsequent cyclization to form the indole ring. The choice of halogenating agent and reaction conditions is critical to control the position of halogenation and avoid the formation of undesired isomers.

A plausible route to this compound could start from 4-fluoroaniline. A critical step would be the regioselective chlorination at the position ortho to the amino group. The use of N-chlorosuccinimide (NCS) is a common method for the chlorination of anilines. chemicalbook.com

Table 1: Exemplary Regioselective Halogenation of an Aniline Precursor

Starting MaterialReagentProductYieldReference
4-chloro-3-fluoroaniline1. Boc Anhydride 2. n-BuLi, I₂tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamateHigh acs.orgresearchgate.net
4-fluoroanilineN-chlorosuccinimide2-chloro-4-fluoroaniline86% chemicalbook.com

This table presents data for the halogenation of aniline precursors that could be adapted for the synthesis of this compound.

Once the appropriately halogenated aniline precursor is obtained, the next critical step is the formation of the indole ring. Several classic named reactions can be employed for this purpose, including the Fischer, Leimgruber-Batcho, and Bartoli indole syntheses.

The Fischer indole synthesis involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org For instance, the synthesis of 1-(6-Chloro-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone has been achieved by reacting 3-chloro-4-fluorophenylhydrazine (B1585904) with a β-keto ester, followed by cyclization. rjptonline.org A similar strategy could be envisioned for this compound, starting from the corresponding (2-chloro-4-fluorophenyl)hydrazine.

The Leimgruber-Batcho indole synthesis provides a high-yielding and versatile method for preparing indoles from o-nitrotoluenes. wikipedia.orgresearchgate.net This method is particularly amenable to large-scale synthesis. researchgate.net It involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring. wikipedia.org This could be a viable, albeit longer, route if a suitably substituted o-nitrotoluene is accessible.

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgresearchgate.net The reaction's scope has been expanded, making it a flexible route to various substituted indoles. researchgate.net

A robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate was achieved through the cyclization of 4-chloro-3-fluoro-2-iodoaniline (B1427285) with pyruvic acid in the presence of DABCO, followed by esterification. acs.org This general approach, involving the cyclization of a pre-functionalized aniline, highlights a modern strategy for constructing the indole core.

Catalytic Approaches to Halogenated Indoles

Catalytic methods offer efficient and elegant alternatives to classical multi-step syntheses, often proceeding with high atom economy and milder reaction conditions.

Palladium catalysis has become an indispensable tool in the synthesis of heterocyclic compounds, including indoles. Palladium-catalyzed annulation reactions can construct the indole ring in a single step from simple precursors. For example, the synthesis of indoles can be achieved through the palladium-catalyzed coupling of ortho-haloanilines with alkynes, followed by in situ cyclization (a tandem Sonogashira coupling-cyclization). This approach has been used to synthesize a variety of 2,3-disubstituted indoles. researchgate.net

A plausible palladium-catalyzed route to this compound could involve the intramolecular cyclization of a suitably substituted N-allyl- or N-vinyl-2-chloro-4-fluoroaniline derivative. The reaction conditions, including the choice of palladium catalyst, ligand, and base, would be critical for achieving high yields and selectivity.

Table 2: Examples of Palladium-Catalyzed Indole Synthesis

Starting MaterialsCatalyst SystemProduct TypeReference
o-alkynyltrifluoroacetanilides and arene diazonium saltsPd(OAc)₂2,3-disubstituted indoles researchgate.net
2-iodoanilines and terminal alkynesPd/C, PPh₃, ZnCl₂N-protected 2-substituted indoles researchgate.net
3-fluoro-2-iodotrifluoroacetanilide, terminal alkyne, aryl bromidePd catalyst3-aryl-4-fluoro-2-substituted-1H-indoles researchgate.net

This table showcases the versatility of palladium catalysis in the synthesis of substituted indoles.

Visible-light photoredox catalysis has emerged as a powerful strategy for the formation of C-C and C-heteroatom bonds under mild conditions. In the context of indole synthesis, photoredox catalysis has been successfully applied to the synthesis of 3-fluoroindoles. This method typically involves the generation of a radical intermediate from a suitable precursor, which then undergoes cyclization to form the indole ring. While a direct synthesis of this compound using this method has not been reported, the existing literature on the synthesis of fluorinated indoles suggests its potential applicability. The key would be the design of a suitable precursor that incorporates the desired chloro and fluoro substituents and can undergo a photoredox-mediated cyclization.

C–H Functionalization and N–H Coupling Strategies

The direct functionalization of carbon-hydrogen (C–H) bonds in the indole scaffold represents a powerful and atom-economical strategy for molecular diversification. However, the intrinsic reactivity of the indole nucleus presents a significant challenge. The C–H bonds of the pyrrole ring (at C2 and C3) are inherently more reactive towards electrophilic substitution than those on the benzenoid ring (C4, C5, C6, and C7). chim.it Consequently, achieving regioselective C–H functionalization on the benzene portion of the indole, particularly for substrates like this compound, requires sophisticated catalytic systems and strategic use of directing groups.

Transition metal catalysis has been pivotal in overcoming these regioselectivity challenges. Various metals, including palladium (Pd), rhodium (Rh), cobalt (Co), and ruthenium (Ru), have been employed to direct functionalization to specific sites, such as the C4 and C7 positions, which are otherwise difficult to access. acs.org The strategy often involves the installation of a directing group on the indole nitrogen or at the C3 position, which coordinates to the metal center and positions the catalyst in proximity to the target C–H bond. For instance, palladium-catalyzed C4-arylation has been demonstrated on free (N-H) indoles by using a C3-formyl group as a transient director. acs.org This approach successfully directs arylation to the C4 position, even in the presence of sensitive functional groups like fluorine, as demonstrated with substrates like 3-acetyl-7-fluoro-1H-indole. acs.org

The presence of halogens on the indole ring, as in this compound, influences the electronic properties of the molecule and can be compatible with many C–H activation conditions. Research has shown that various halogenated indoles can undergo C–H functionalization, with the outcome dependent on the catalyst system and directing group employed. thieme-connect.comacs.org For example, cobalt-catalyzed C-H coupling reactions have shown tolerance for fluoro, chloro, and bromo substituents on the aniline precursors used for indole synthesis. acs.org Similarly, rhodium-catalyzed reactions have utilized a chloro-substituent to block a potential reaction site and achieve selective C-H olefination. nih.gov

N–H coupling, or N-functionalization, is another critical aspect of modifying the indole core. The N–H bond is acidic and readily participates in reactions such as alkylation, arylation, and acylation. This transformation is often a prerequisite for subsequent C–H functionalization, serving to protect the nitrogen or to install a directing group. acs.org The N-functionalization of halogenated indoles proceeds via standard protocols, such as base-mediated reaction with alkyl or aryl halides. For example, 3-halogenated 2-CF3-indoles can be effectively N-alkylated or N-benzylated in high yields using sodium hydride (NaH) as a base followed by the addition of an appropriate electrophile like methyl iodide or benzyl (B1604629) bromide. mdpi.com

Table 1: Research Findings on C-H and N-H Functionalization of Halogenated Indoles
MethodologySubstrate TypeCatalyst/ReagentKey FindingReference
C4-Arylation3-Acetyl-7-fluoro-1H-indolePd(OAc)₂ / P(1-naphthyl)₃Successful C-H arylation at the C4 position directed by the C3-acetyl group. acs.org
C-H Olefination2-(2-chlorophenyl)-1H-indole[Cp*RhCl₂]₂The chloro substituent effectively blocks one ortho C-H bond, enabling selective annulation. nih.gov
Indole Synthesis via C-H CouplingHalogenated anilinesCo(III) catalystThe synthesis tolerates para- and meta-substituents including fluoro, chloro, and bromo groups. acs.org
N-H Alkylation/Benzylation3-Chloro-2-(trifluoromethyl)-1H-indoleNaH / MeI or BnBrHigh-yield N-functionalization of a halogenated indole. mdpi.com

Adaptations of Established Indole Syntheses (e.g., Fischer, Leimgruber-Batcho) for Halogenated Variants

The synthesis of the indole core has been dominated by several named reactions for over a century. The Fischer and Leimgruber-Batcho syntheses are among the most prominent, and both have been adapted to efficiently produce halogenated indoles like this compound. irjmets.com

The Leimgruber-Batcho indole synthesis , first disclosed in 1976, provides a versatile and high-yielding route to indoles from o-nitrotoluene derivatives. irjmets.comwikipedia.org The process involves two main steps: the formation of an enamine from the o-nitrotoluene, followed by a reductive cyclization to form the indole ring. wikipedia.org This method is particularly well-suited for preparing substituted indoles because a wide array of starting o-nitrotoluenes are commercially available or readily synthesized. wikipedia.org Its application to halogenated variants has been highly successful. For example, the synthesis of 4-, 5-, 6-, and 7-bromoindoles proceeds efficiently from the corresponding bromo-substituted o-nitrotoluenes, demonstrating the method's compatibility with halogen substituents on the benzene ring. acs.org

The Fischer indole synthesis , discovered in 1883, is a classic method that involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and an aldehyde or ketone. irjmets.com While powerful, the traditional Fischer synthesis has drawbacks, including the use of potentially toxic hydrazine starting materials and harsh, strongly acidic conditions that may not be suitable for sensitive substrates. thieme-connect.comacs.org

To address these limitations, modern variations have been developed, especially for the synthesis of halogenated indoles. A significant adaptation begins with a haloarene instead of an arylhydrazine. acs.orgnih.govrsc.org In this two-step protocol, a halogen-magnesium exchange is performed on the haloarene, and the resulting Grignard reagent is quenched with an azodicarboxylate, such as di-tert-butyl azodicarboxylate. The intermediate is then reacted with an aldehyde or ketone under acidic conditions to induce cyclization and form the indole ring. acs.orgnih.gov This approach cleverly circumvents the need to prepare and handle the often unstable or toxic halogenated arylhydrazines and has been successfully applied to a wide range of haloarenes to produce the corresponding indoles. acs.orgnih.gov

Table 2: Comparison of Classical and Adapted Syntheses for Halogenated Indoles
SynthesisClassical ApproachAdapted Approach for Halogenated VariantsAdvantages of AdaptationReference
Leimgruber-Batcho o-Nitrotoluene reacts with a formamide (B127407) acetal, followed by reductive cyclization.Directly uses halogenated o-nitrotoluenes (e.g., 2-bromo-6-nitrotoluene) as starting materials.High yields, mild conditions, good availability of halogenated starting materials. acs.orgwikipedia.org
Fischer Acid-catalyzed cyclization of a halogenated arylhydrazone.Starts with a haloarene, followed by halogen-metal exchange, reaction with an azodicarboxylate, and condensation with a ketone/aldehyde.Avoids preparation and handling of potentially toxic/unstable halogenated arylhydrazines; expands substrate scope. acs.orgnih.govrsc.org

Chemical Reactivity and Derivatization Strategies for 2 Chloro 4 Fluoro 1h Indole

Halogen-Directed Reactivity of the Indole (B1671886) Nucleus

The indole ring system is inherently electron-rich, predisposing it to certain types of chemical reactions. However, the addition of electron-withdrawing halogen atoms like chlorine and fluorine significantly modulates this reactivity, creating a unique chemical profile for 2-Chloro-4-fluoro-1H-indole. cymitquimica.comscbt.com

Nucleophilic and Electrophilic Substitutions on the Indole Ring

The indole nucleus is generally more susceptible to electrophilic substitution than nucleophilic substitution due to its aromatic, electron-rich nature. numberanalytics.com For a typical indole, electrophilic attack occurs preferentially at the C-3 position of the pyrrole (B145914) ring. numberanalytics.comchim.it However, the reactivity of this compound is more complex.

Electrophilic Substitution: The electron-withdrawing effects of the chlorine at C-6 and fluorine at C-4 decrease the electron density of the benzene (B151609) portion of the indole ring. vulcanchem.com This deactivation can make electrophilic substitution on the benzene ring more challenging compared to unsubstituted indole. Despite this, the pyrrole ring remains the more reactive part of the nucleus for electrophilic attack. Functionalization at the C-3 position via reactions like Friedel-Crafts acylation and formylation remains a viable strategy, although the yields might be lower compared to electron-rich indoles. vulcanchem.comrsc.org

Nucleophilic Substitution: While less common for the indole core itself, the chlorine atom on the benzene ring introduces a site for potential nucleophilic aromatic substitution (SNAr). smolecule.comsmolecule.com This allows for the replacement of the chlorine atom with various nucleophiles, providing a pathway for further functionalization. smolecule.com The success of such reactions often depends on the activation provided by the ring system and the reaction conditions employed.

Influence of Chlorine and Fluorine on Reaction Pathways

The presence and position of both chlorine and fluorine atoms exert significant control over the reaction pathways of the indole molecule.

Electronic Effects: Both halogens are electron-withdrawing via the inductive effect, which deactivates the aromatic system towards electrophilic attack. vulcanchem.comrsc.org Indoles with electron-withdrawing substituents generally exhibit lower reactivity and may result in lower product yields in certain reactions. rsc.org Conversely, this electronic modulation enhances the electrophilic character of the molecule, which can accelerate reactions involving nucleophiles. scbt.com The high electronegativity of fluorine, in particular, significantly alters the electronic properties of the benzene portion of the ring. vulcanchem.com

Steric Effects: While less pronounced than their electronic effects, the atomic size of the halogens can play a role in directing incoming reagents, particularly for reactions on the benzene ring.

Directing Effects: In electrophilic substitutions, the existing substituents guide the position of the new group. For this compound, while C-3 remains the primary site for electrophilic attack on the pyrrole ring, any substitution on the benzene ring would be directed by the combined influence of the fused pyrrole ring and the two halogen atoms.

Participation in Cross-Coupling Reactions: The chlorine atom at the C-6 position serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. whiterose.ac.ukmdpi.com This allows for the formation of new carbon-carbon bonds, a cornerstone of modern synthetic chemistry.

Synthesis of Complex Derivatives from this compound

The unique reactivity of this compound allows it to serve as a starting material for a wide array of more complex molecules, including those with potential applications in medicinal chemistry and materials science. smolecule.comacs.org

N-Substitution Reactions at the Indole Nitrogen

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, making it a key site for functionalization. numberanalytics.com

N-Alkylation and N-Arylation: The indole nitrogen can be deprotonated with a suitable base (e.g., sodium hydride) to form an indolide anion, which then readily reacts with alkylating or arylating agents. nih.govnih.gov This allows for the introduction of various substituents at the N-1 position. For instance, N-alkylation can be achieved using reagents like 2-(chloromethyl)oxirane in the presence of a base like KOH in DMF. nih.gov Base-promoted SNAr reactions with chloro- or fluoroarenes are also a viable, transition-metal-free method for N-arylation. nih.gov

Protecting Group Strategies: In multi-step syntheses, the indole nitrogen is often protected to prevent unwanted side reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group, which can be introduced and later removed under specific conditions. acs.org

Functionalization at Carbon Positions (e.g., C-2, C-3)

The carbon atoms of the indole ring, particularly C-2 and C-3, are primary targets for building molecular complexity.

C-3 Functionalization: The C-3 position is the most nucleophilic and is the default site for electrophilic substitution. numberanalytics.comchim.it Reactions such as Friedel-Crafts acylation, Vilsmeier-Haack formylation, and Mannich reactions introduce functional groups at this position. For example, Friedel-Crafts acylation can introduce acyl groups, which can be starting points for further transformations. vulcanchem.com

C-2 Functionalization: While C-3 is typically more reactive, functionalization at C-2 is also achievable. This often involves metalation of the C-2 position using a strong base, followed by quenching with an electrophile. If the C-3 position is already substituted, electrophilic attack may be directed to C-2. chim.it Palladium-catalyzed cross-coupling reactions are particularly effective for modifying the C-2 position, especially when a halogen is present there. acs.org

Palladium-Catalyzed Cross-Coupling: The chlorine atom at the C-6 position of this compound is a prime site for palladium-catalyzed cross-coupling reactions. uwindsor.ca These reactions, which form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, are fundamental to modern synthesis. nih.gov They allow for the coupling of the indole scaffold with a vast range of partners, including boronic acids (Suzuki), organostannanes (Stille), and terminal alkynes (Sonogashira). whiterose.ac.ukmdpi.com

Below is a table summarizing common functionalization reactions.

PositionReaction TypeTypical ReagentsProduct Type
N-1Alkylation / ArylationAlkyl halides, Aryl halides, Base (e.g., NaH, KOH)N-substituted indoles
C-3Electrophilic AcylationAcyl chloride, Lewis acid (e.g., AlCl₃)3-Acylindoles
C-3Electrophilic FormylationPOCl₃, DMF (Vilsmeier-Haack)3-Formylindoles
C-6Nucleophilic SubstitutionStrong nucleophiles6-substituted indoles
C-6Cross-CouplingBoronic acids, Pd catalyst (Suzuki Reaction)6-Arylindoles

Formation of Fused Heterocyclic Systems Containing the Indole Moiety

The indole nucleus can be used as a scaffold to construct larger, fused polycyclic systems. These reactions often involve the functional groups introduced in previous derivatization steps.

Cyclization Reactions: Functional groups at the C-2 and C-3 positions can participate in intramolecular cyclization reactions to form new rings. For example, an appropriately substituted derivative can undergo cyclization to form carboline structures.

Annulation Strategies: Reactions that build a new ring onto the existing indole framework are known as annulation reactions. For instance, a derivative with a carboxylic acid at C-2 and a suitable group on the nitrogen atom could be induced to cyclize, forming a fused diazepinone system. nih.gov The Fischer indole synthesis itself is a classic example of forming the indole ring, and similar cyclization logic can be applied to expand upon it. rjptonline.org Palladium-catalyzed reductive cyclization of substituted 2-nitrostyrene derivatives, which can be prepared via cross-coupling, is another powerful method for constructing the indole ring system, which can be adapted to build fused structures. nih.gov

These strategies highlight the utility of this compound as a versatile platform, where the halogen substituents not only modify the core reactivity but also provide specific handles for advanced synthetic transformations, leading to diverse and complex molecular architectures. researchgate.net

Reaction Mechanisms of Derivatization Processes

The derivatization of this compound is governed by the inherent reactivity of the indole scaffold, modified by the electronic effects of the halogen substituents. The chlorine atom at the C2 position serves as a versatile handle for cross-coupling and substitution reactions, while the electron-rich pyrrole ring remains susceptible to electrophilic attack, primarily at the C3 position. The indole nitrogen, after deprotonation, acts as a potent nucleophile. The mechanisms underlying these transformations are critical for the strategic design of synthetic pathways to novel functionalized indole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the C2 position of the indole. uwindsor.ca The general mechanism for these transformations, such as the Suzuki-Miyaura and Sonogashira couplings, proceeds via a catalytic cycle involving the palladium catalyst. uwindsor.ca

The catalytic cycle typically begins with the oxidative addition of the this compound to a low-valent palladium(0) complex. This is often the rate-determining step, and its facility is influenced by the strength of the carbon-chlorine bond. uwindsor.ca The electron-withdrawing nature of the indole ring and the adjacent fluorine atom can facilitate this step. This forms a palladium(II) intermediate.

The next step is transmetalation , where a functional group is transferred from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) to the palladium(II) center, displacing the halide. mdpi.com

The final step is reductive elimination , where the two organic fragments on the palladium(II) center couple and are expelled as the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Suzuki-Miyaura Coupling Mechanism: In the Suzuki-Miyaura coupling of this compound with a boronic acid (Ar-B(OH)₂), the mechanism follows these key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the indole to form an indolyl-palladium(II) complex.

Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers the aryl group (Ar) to the palladium complex.

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the 2-aryl-4-fluoro-1H-indole and regenerate the Pd(0) catalyst.

ParameterConditionRole in Mechanism
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Facilitates oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent DMF/H₂O, THF/H₂OSolubilizes reactants and influences reaction rate.

This table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving aryl chlorides, which are applicable to this compound.

Sonogashira Coupling Mechanism: The Sonogashira coupling introduces an alkyne group at the C2 position. This reaction often involves a dual catalytic system of palladium and copper. mdpi.comorganic-chemistry.org

Copper Acetylide Formation: The terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper acetylide intermediate.

Oxidative Addition: A Pd(0) species undergoes oxidative addition with this compound.

Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

Reductive Elimination: The resulting palladium complex eliminates the 2-alkynyl-4-fluoro-1H-indole product, regenerating the Pd(0) catalyst. mdpi.com

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of this compound can be displaced by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. smolecule.com This pathway is viable because the indole ring system can stabilize the negative charge of the intermediate complex.

The SNAr mechanism is a two-step process:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the indole ring.

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted product.

The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the anionic intermediate. mdpi.com In this compound, both the fluorine atom and the pyrrole ring moiety contribute to this stabilization, making the C2 position susceptible to nucleophilic attack. smolecule.com

Electrophilic Aromatic Substitution

The indole ring is an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution. Due to the electronic nature of the pyrrole ring fused to the benzene ring, substitution occurs preferentially at the C3 position. sci-hub.se The lone pair of electrons on the nitrogen atom is delocalized into the ring, significantly increasing the electron density at C3.

The mechanism proceeds via two main steps:

Electrophilic Attack: An electrophile (E⁺) attacks the electron-rich C3 position, breaking the aromaticity of the pyrrole ring and forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). The positive charge is delocalized over the C2 atom and the nitrogen atom.

Deprotonation: A base removes the proton from the C3 atom, restoring the aromatic system and yielding the 3-substituted indole product.

Even with the presence of deactivating halogen substituents on the benzene ring, the C3 position of the pyrrole moiety remains the most nucleophilic site for electrophilic attack.

N-Functionalization

The nitrogen atom of the indole ring can be functionalized through reactions with various electrophiles. nih.gov This process typically involves the deprotonation of the N-H bond by a base to generate a highly nucleophilic indolide anion. nih.govscispace.com

The mechanism for N-alkylation, for example, is as follows:

Deprotonation: A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) abstracts the acidic proton from the indole nitrogen, forming an indolide anion. nih.govscispace.com

Nucleophilic Attack: The resulting anion acts as a nucleophile and attacks an electrophilic substrate, such as an alkyl halide (R-X), in a classic SN2 reaction. This forms the N-substituted indole derivative.

BaseElectrophileProduct Type
Sodium Hydride (NaH)Methyl IodideN-Methyl indole
Potassium Carbonate (K₂CO₃)Benzyl (B1604629) BromideN-Benzyl indole
Cesium Carbonate (Cs₂CO₃)Tosyl ChlorideN-Tosyl indole

This table illustrates common reagents used for the N-functionalization of indoles, a reaction applicable to this compound. nih.govscispace.com

Advanced Spectroscopic Characterization for Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying the functional groups and fingerprinting the molecular structure of a compound. By analyzing the vibrational modes of the constituent atoms, both Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy offer complementary insights into the molecular framework of 2-Chloro-4-fluoro-1H-indole.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound is characterized by a series of absorption bands corresponding to the specific vibrational frequencies of its functional groups. The high-frequency region of the spectrum is dominated by the N-H stretching vibration of the indole (B1671886) ring, which is typically observed as a sharp band around 3400-3450 cm⁻¹. The aromatic C-H stretching vibrations of the benzene (B151609) and pyrrole (B145914) rings are expected in the 3100-3000 cm⁻¹ region.

The fingerprint region, which is unique to the molecule, displays a complex pattern of absorptions. The C=C stretching vibrations of the aromatic rings typically appear in the 1600-1450 cm⁻¹ range. The C-N stretching vibration of the indole ring is also found in this region. The presence of the halogen substituents significantly influences the spectrum. The C-Cl stretching vibration is expected to produce a band in the 800-600 cm⁻¹ region, while the C-F stretching vibration gives rise to a strong absorption band typically in the 1250-1050 cm⁻¹ range. The out-of-plane C-H bending vibrations of the substituted benzene ring provide further structural information and are observed at lower frequencies.

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational Assignment
~3420N-H Stretching
~3110 - 3050Aromatic C-H Stretching
~1610, 1580, 1470C=C Aromatic Stretching
~1340C-N Stretching
~1230C-F Stretching
~1100In-plane C-H Bending
~780C-Cl Stretching
~740Out-of-plane C-H Bending
Note: The data in this table is based on theoretical calculations and typical values for similar indole derivatives due to the limited availability of direct experimental spectra in published literature.

FT-Raman Spectroscopy for Complementary Vibrational Assignments

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum is expected to show strong signals for the C=C stretching vibrations of the indole and benzene rings. The symmetric breathing vibrations of the aromatic rings are also typically strong in the Raman spectrum.

In contrast to FTIR, the N-H stretching vibration is generally weak in the FT-Raman spectrum. The C-Cl and C-F stretching vibrations are also observable, though their intensities can vary. The combination of both FTIR and FT-Raman data allows for a more complete and confident assignment of the vibrational modes, confirming the molecular structure of this compound.

Table 2: Predicted FT-Raman Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational Assignment
~3115 - 3055Aromatic C-H Stretching
~1615, 1585C=C Aromatic Stretching
~1345C-N Stretching
~1235C-F Stretching
~1010Aromatic Ring Breathing
~785C-Cl Stretching
Note: The data in this table is based on theoretical calculations and typical values for similar indole derivatives due to the limited availability of direct experimental spectra in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Details

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for providing a detailed atom-by-atom map of a molecule's structure in solution. By probing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each offer unique and crucial information for the definitive structural elucidation of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides information on the number, environment, and connectivity of the hydrogen atoms in the molecule. The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.0-8.5 ppm, due to its acidic nature and the anisotropic effect of the aromatic system.

The protons on the aromatic rings will exhibit characteristic chemical shifts and coupling patterns. The H3 proton of the pyrrole ring is expected to be a singlet or a narrow triplet (due to coupling with the N-H proton) in the region of δ 6.5-7.0 ppm. The protons on the substituted benzene ring (H5, H6, and H7) will show a more complex splitting pattern due to both proton-proton and proton-fluorine couplings. For instance, the proton ortho to the fluorine atom (H5) will appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom.

Table 3: Predicted ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H~8.1br s-
H3~6.6tJ ≈ 2.5
H5~7.1ddJ(H-H) ≈ 8.5, J(H-F) ≈ 10.0
H6~6.9tJ ≈ 8.5
H7~7.5dJ ≈ 8.5
Note: The data in this table is based on theoretical predictions and analysis of similar substituted indoles. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The carbon atom attached to the chlorine (C2) will be significantly deshielded and is expected to appear around δ 125-130 ppm. The carbon atom bonded to the fluorine (C4) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and its signal will appear as a doublet in the proton-coupled spectrum. The other aromatic carbons will resonate in the typical range of δ 100-140 ppm. The chemical shifts of the carbons in the pyrrole ring (C3, C3a, C7a) will also be characteristic.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C2~127
C3~103
C3a~129
C4~158 (d, ¹JCF ≈ 245 Hz)
C5~110 (d, ²JCF ≈ 25 Hz)
C6~123 (d, ³JCF ≈ 8 Hz)
C7~115
C7a~136
Note: The data in this table is based on theoretical predictions. The observed chemical shifts and coupling constants can be influenced by the solvent and experimental parameters.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Environment

¹⁹F NMR spectroscopy is a highly sensitive technique specifically for observing fluorine atoms. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the benzene ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

The position of the fluorine atom at C4, ortho to the indole ring fusion and meta to the chlorine atom, will influence its chemical shift. The signal is expected to appear as a doublet of doublets due to coupling with the ortho protons (H3 and H5). The value of the coupling constants will further confirm the position of the fluorine atom.

Table 5: Predicted ¹⁹F NMR Spectral Data for this compound

NucleusChemical Shift (δ, ppm)Multiplicity
¹⁹F~ -115 to -125dd
Note: The chemical shift is relative to a standard such as CFCl₃. The exact value can vary based on the solvent and reference standard used. The multiplicity arises from coupling to neighboring protons.

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy is a vital tool for probing the electronic structure of molecules like this compound. By measuring the absorption of ultraviolet and visible light, insights into the energy differences between electronic states can be gained.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an indole derivative is characterized by electronic transitions between molecular orbitals, primarily of the π → π* type. For the parent indole molecule, two main absorption bands, designated as ¹Lₐ and ¹Lₑ, are typically observed. The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring.

A typical UV-Vis analysis would yield a data table presenting the absorption maxima (λₘₐₓ) in a specific solvent, along with the corresponding molar absorptivity (ε), which relates to the probability of the electronic transition. For instance, studies on other halogenated indoles show distinct absorption peaks, and similar results would be anticipated for this compound. The transitions observed are generally attributed to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher energy orbitals.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding of this compound.

A crystallographic study of this compound would first involve growing a suitable single crystal of the compound. This crystal would then be analyzed using X-ray diffraction to produce a unique diffraction pattern, which is mathematically decoded to generate a model of the crystal lattice and the molecule's structure within it.

Detailed crystallographic data for this compound have not been reported in publicly accessible crystallographic databases. However, based on studies of similar substituted indoles, several key structural features can be predicted. The indole ring system itself is expected to be essentially planar. The analysis would confirm the specific positions of the chlorine and fluorine atoms on the benzene ring and provide precise measurements of all bond lengths and angles.

The resulting crystallographic data would be presented in comprehensive tables. A typical data table for a crystallographic analysis would include the following parameters:

Parameter Description
Crystal SystemThe symmetry system of the crystal (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell Dimensions (Å, °)The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Volume (ų)The volume of the unit cell.
ZThe number of molecules per unit cell.
Calculated Density (g/cm³)The density of the crystal calculated from the crystallographic data.

Further tables would detail the atomic coordinates for each atom in the molecule and list all the intramolecular bond lengths and angles, providing a complete and unambiguous picture of the molecule's geometry.

Computational and Theoretical Studies of 2 Chloro 4 Fluoro 1h Indole

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary method for studying the quantum mechanical properties of molecules. It is used to predict various molecular properties with a favorable balance of accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 2-Chloro-4-fluoro-1H-indole, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are commonly used for this purpose, as they provide reliable results for organic molecules. researchgate.net The optimization process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found.

The resulting optimized structure provides a theoretical model of the molecule's geometry in the gas phase. This data is crucial for subsequent calculations, including vibrational frequencies and electronic properties.

Table 1: Illustrative Optimized Geometrical Parameters for this compound Note: The following data is illustrative, based on typical values for similar heterocyclic compounds, as specific published computational studies for this compound were not identified.

ParameterBondCalculated Value
Bond Length (Å)C-Cl1.745
C-F1.358
N-H1.012
C=C (indole ring)1.370 - 1.410
Bond Angle (°)C-C-Cl125.5
C-C-F118.9
C-N-C109.5

Following geometry optimization, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculations are based on a harmonic oscillator approximation and provide a predicted infrared (IR) and Raman spectrum. nih.gov

These predicted spectra are invaluable for interpreting experimental spectroscopic data. Each calculated frequency can be animated to visualize the specific atomic motions involved, a process known as mode assignment. dergipark.org.tr Comparing the theoretical spectrum with an experimental one can help confirm the structure of the synthesized compound and ensure the correct assignment of absorption bands to specific molecular vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations can predict the NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.) for a molecule. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose.

The predicted chemical shifts are typically calculated relative to a standard reference compound, such as Tetramethylsilane (TMS). Comparing the calculated ¹H and ¹³C NMR spectra with experimental results serves as a stringent test of the computed molecular structure. nih.gov For fluorinated compounds like this compound, predicting the ¹⁹F NMR chemical shift is particularly useful for structural verification. researchgate.net Discrepancies between theoretical and experimental values can often be resolved by considering solvent effects or by applying scaling factors. researchgate.net

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) Note: This table presents a hypothetical comparison to illustrate the principle.

Proton PositionExperimental Shift (ppm)Calculated Shift (ppm)Difference (ppm)
N-H8.158.25-0.10
H-36.506.58-0.08
H-57.107.19-0.09
H-66.957.02-0.07
H-77.407.48-0.08

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more polarizable and more chemically reactive. wuxibiology.comresearchgate.net Analysis of the spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to participate in chemical reactions.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound Note: The values are for illustrative purposes.

OrbitalEnergy (eV)
LUMO (Lowest Unoccupied Molecular Orbital)-1.25
HOMO (Highest Occupied Molecular Orbital)-6.10
HOMO-LUMO Energy Gap (ΔE) 4.85

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. It is plotted on the constant electron density surface, providing a guide to how a molecule will interact with other charged species.

The MEP map uses a color scale to indicate different potential values. Typically, red regions represent the most negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack. Blue regions denote the most positive potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential. researchgate.net For this compound, an MEP map would likely show negative potential around the electronegative fluorine, chlorine, and nitrogen atoms, highlighting these as potential sites for hydrogen bonding or interaction with electrophiles.

Analysis of Atomic Charge Distributions

The distribution of atomic charges within a molecule is a fundamental aspect of its electronic structure, providing insights into its reactivity, electrostatic potential, and intermolecular interactions. For this compound, computational methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed to estimate the partial charges on each atom. These analyses are crucial for understanding the effects of the electron-withdrawing chloro and fluoro substituents on the indole (B1671886) ring.

The chlorine atom at the 2-position and the fluorine atom at the 4-position significantly influence the electron density distribution across the indole scaffold. Both halogens are more electronegative than carbon, leading to a polarization of the C-Cl and C-F bonds, with the halogen atoms bearing partial negative charges and the adjacent carbon atoms bearing partial positive charges. This inductive effect is expected to decrease the electron density on the pyrrole (B145914) and benzene (B151609) rings of the indole system.

Mulliken population analysis partitions the total electron density among the atoms in a molecule, providing a straightforward method for estimating atomic charges. researchgate.netstackexchange.comwikipedia.org However, it is known to be sensitive to the choice of basis set used in the quantum chemical calculations. NBO analysis, on the other hand, provides a more chemically intuitive picture of bonding and charge distribution by localizing orbitals into bonding, lone pair, and antibonding orbitals. wikipedia.orgresearchgate.netrsc.org

The calculated atomic charges can be used to generate electrostatic potential maps, which visualize the regions of positive and negative electrostatic potential on the molecular surface. These maps are invaluable for predicting how the molecule will interact with other molecules, such as biological receptors. In the case of this compound, the regions around the halogen atoms and the nitrogen atom of the pyrrole ring are expected to be electron-rich, while the hydrogen atom attached to the nitrogen and the carbon atoms bonded to the halogens will be electron-deficient.

Below is a hypothetical data table of calculated Mulliken atomic charges for this compound, illustrating the expected charge distribution. The values are for illustrative purposes and would be obtained from quantum chemical calculations.

AtomMulliken Atomic Charge (e)
N1-0.550
C2+0.250
Cl-0.150
C3-0.200
C4+0.300
F-0.350
C5-0.100
C6-0.050
C7-0.120
C8+0.050
C9+0.080

Reactivity and Stability Predictions

Assessment of Chemical Hardness, Electronegativity, and Electrophilicity Index

Conceptual Density Functional Theory (DFT) provides a framework for quantifying key chemical concepts such as electronegativity, chemical hardness, and the electrophilicity index. researchgate.netmdpi.comias.ac.innih.govresearchgate.net These global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and are instrumental in predicting the reactivity and stability of a molecule.

Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η) quantifies the resistance of a molecule to changes in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity.

Electrophilicity Index (ω) measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile.

For this compound, the presence of the electron-withdrawing chlorine and fluorine atoms is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted indole. The lowering of the HOMO energy indicates that the molecule is less willing to donate electrons, while the lowering of the LUMO energy suggests a greater ability to accept electrons.

Consequently, this compound is predicted to have a higher electronegativity and a larger electrophilicity index than indole, making it more susceptible to nucleophilic attack. The chemical hardness is also expected to be influenced by the substituents, with a larger HOMO-LUMO gap generally correlating with higher hardness and greater kinetic stability.

The following table provides illustrative values for these reactivity descriptors for this compound, which would be derived from DFT calculations.

DescriptorValue (eV)
HOMO Energy-6.50
LUMO Energy-1.20
HOMO-LUMO Gap5.30
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Electrophilicity Index (ω)2.80

Identification of Intramolecular Charge Transfer (ICT) Regions

Intramolecular charge transfer (ICT) is a phenomenon where, upon electronic excitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. acs.orgnih.govrsc.orgrsc.orgcdnsciencepub.com This process is highly dependent on the electronic nature of the substituents and the solvent polarity. In indole derivatives, the indole nucleus typically acts as the electron donor.

In this compound, the indole ring system, being electron-rich, serves as the electron donor. The electron-withdrawing chloro and fluoro substituents, along with the π-deficient regions of the aromatic system, can act as electron acceptors. Upon photoexcitation, it is plausible that an ICT state could be formed, characterized by a significant redistribution of electron density.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to model the excited states of the molecule and identify potential ICT states. Analysis of the molecular orbitals involved in the electronic transitions can reveal the donor and acceptor regions. For instance, a transition from a HOMO localized on the indole ring to a LUMO localized on the substituted benzene portion of the molecule would be indicative of an ICT process.

The presence of ICT is often associated with specific photophysical properties, such as a large Stokes shift and solvent-dependent fluorescence. The study of ICT in this compound is important for understanding its photochemistry and for the design of fluorescent probes and materials with specific optical properties.

Molecular Modeling and Simulation Approaches

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netthesciencein.orgnih.govnih.govfrontiersin.org It is a powerful tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a biological target, typically a protein.

In a molecular docking simulation, the three-dimensional structure of the target protein is required, which is often obtained from X-ray crystallography or NMR spectroscopy. The ligand is then placed in the binding site of the protein, and a scoring function is used to estimate the strength of the interaction.

For this compound, molecular docking studies can be used to explore its potential as an inhibitor of various enzymes or a ligand for different receptors. The indole scaffold is a common motif in many biologically active compounds. nih.govnih.gov The chlorine and fluorine atoms can participate in specific interactions, such as halogen bonding, which can enhance binding affinity and selectivity. acs.org The nitrogen atom of the indole ring can act as a hydrogen bond donor, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with the amino acid residues in the active site.

The results of molecular docking studies can provide valuable insights into the structure-activity relationships of a series of compounds and guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govnih.govnih.goveurjchem.comnih.gov These models are then used to predict the activity of new, unsynthesized compounds.

In a QSAR study, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be related to steric, electronic, and hydrophobic properties. A statistical model, such as multiple linear regression or partial least squares, is then developed to correlate these descriptors with the observed biological activity.

CoMFA is a 3D-QSAR technique that goes a step further by considering the three-dimensional structure of the molecules. In CoMFA, each molecule in a dataset is placed in a 3D grid, and the steric and electrostatic fields around each molecule are calculated. These field values are then used as the independent variables in a statistical analysis to build a predictive model.

For a series of indole derivatives including this compound, QSAR and CoMFA studies could be employed to understand the structural requirements for a particular biological activity. For example, by analyzing the CoMFA contour maps, one can identify regions where bulky or electropositive substituents would be favorable or unfavorable for activity. This information is invaluable for the rational design of new compounds with improved therapeutic properties.

Molecular Dynamics Simulations for Conformational Stability of this compound

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into the conformational landscape and stability of molecules such as this compound. These simulations model the atomic interactions and movements over time, offering a dynamic perspective that complements static quantum mechanical calculations. By simulating the molecule's behavior in a virtual environment that can approximate various conditions (e.g., in a vacuum, in solution), researchers can explore the accessible conformations, the transitions between them, and their relative stabilities.

The conformational stability of this compound is largely determined by the rotational barriers around its single bonds and the non-covalent interactions between its constituent atoms. The presence of the chloro and fluoro substituents on the indole ring introduces specific electronic and steric effects that influence the molecule's preferred three-dimensional structure. MD simulations can elucidate how these halogens affect the planarity of the indole ring system and the orientation of the N-H bond.

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: A starting geometry of the molecule, often optimized using quantum mechanical methods, is placed in a simulation box. The box can be left empty to simulate a gas-phase environment or filled with solvent molecules (e.g., water, dimethyl sulfoxide) to mimic solution conditions.

Force Field Selection: A suitable force field is chosen to describe the potential energy of the system as a function of its atomic coordinates. Force fields are sets of parameters that define bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). For a molecule like this compound, force fields such as AMBER, CHARMM, or GROMOS, with appropriate parameterization for halogenated aromatic compounds, would be employed.

Equilibration: The system is gradually heated to the desired simulation temperature and the pressure is adjusted to the target value. This equilibration phase allows the system to relax from the initial, often artificially constructed, state to a more realistic, thermally equilibrated configuration.

Production Run: Following equilibration, the simulation is run for an extended period (nanoseconds to microseconds) to sample a wide range of conformational space. The trajectories of all atoms are saved at regular intervals, providing a detailed movie of the molecule's dynamic behavior.

Analysis: The saved trajectories are then analyzed to extract information about the conformational stability. This includes identifying the most populated conformational states, calculating the potential energy of these conformers, and determining the free energy barriers for transitions between them.

For this compound, a key aspect to investigate via MD simulations is the planarity of the bicyclic indole ring. While the indole ring is generally considered planar, thermal fluctuations can lead to small out-of-plane distortions. The simulations can quantify the extent of these distortions and determine if the halogen substituents introduce any significant puckering or deviation from planarity.

Another important conformational feature is the orientation of the hydrogen atom attached to the nitrogen (the N-H bond). While rotation around this bond is not a primary conformational determinant for the ring itself, its orientation can be important for intermolecular interactions, such as hydrogen bonding.

To illustrate the type of data that can be obtained from MD simulations, the following tables present hypothetical but representative findings for the conformational analysis of this compound.

Table 1: Key Dihedral Angles and Their Average Values from a Simulated Trajectory of this compound

Dihedral AngleAtom DefinitionAverage Value (degrees)Standard Deviation (degrees)
τ1C4-C5-C6-C7179.51.5
τ2C3a-C4-C5-C6-179.21.8
τ3N1-C2-C3-C3a0.82.5
τ4H1-N1-C7a-C4180.00.5

Note: The data in this table is illustrative and represents typical values for a near-planar aromatic system. The small standard deviations suggest that the indole ring maintains a high degree of planarity throughout the simulation.

Table 2: Relative Energies of Potential Conformational Substates Observed During Simulation

Conformational SubstateDescriptionRelative Potential Energy (kcal/mol)Population (%)
Global MinimumNear-planar indole ring0.0098.5
Local Minimum 1Slight puckering of the benzene ring2.51.0
Local Minimum 2Slight puckering of the pyrrole ring3.10.5

Note: This illustrative data indicates that the planar conformation is highly stable, with only minor populations of slightly distorted, higher-energy states being accessible at room temperature.

The detailed insights from molecular dynamics simulations, when combined with quantum mechanical calculations, provide a comprehensive understanding of the conformational preferences and dynamic behavior of this compound. This knowledge is crucial for predicting its interactions with biological targets and for the rational design of new molecules with desired properties.

Biological Activity and Mechanistic Insights from in Vitro Research

General Biological Attributes of Halogenated Indoles

Halogenation is a key strategy in drug design used to modulate the therapeutic properties of lead compounds. The presence, position, and type of halogen on the indole (B1671886) ring can significantly alter a molecule's size, lipophilicity, and electronic distribution, thereby affecting its interaction with biological targets.

The introduction of halogen substituents into the indole ring has been shown to profoundly influence biological activity. nih.govresearchgate.net Halogens can enhance the potency of a compound by increasing its ability to penetrate cell membranes or by participating in direct, favorable interactions with a biological target. For instance, studies on meridianins, a class of marine-derived indole alkaloids, revealed that bromine substitution at specific positions (C-5 or C-6) of the indole ring resulted in a considerable improvement in kinase inhibitory potency. nih.gov

The position of the halogen is critical. Structure-activity relationship (SAR) studies on various compound classes demonstrate that a halogen at one position may confer high activity, while the same halogen at a different position can reduce or abolish it. uu.nl In the case of certain kinase inhibitors, substitutions at the C-5 position of the indole ring were found to be important for anticancer activity. chapman.edu This positional effect underscores the precise structural requirements for optimal target engagement. Fluorine, in particular, is often used to block metabolic pathways or enhance binding affinity due to its small size and high electronegativity. researchgate.net

Halogen atoms influence molecular recognition through several mechanisms. Their primary impact is often through altering the electronic nature of the aromatic ring, which can affect hydrogen bonding capabilities and p-p stacking interactions. Furthermore, halogens can participate in "halogen bonding," a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site on the target protein, such as a carbonyl oxygen or an aromatic ring.

In the context of enzyme inhibition, halogen atoms on an inhibitor can form favorable steric interactions within hydrophobic pockets of the enzyme's active site. drugdesign.org For example, in the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, it was found that potent compounds could be obtained by substituting an aniline (B41778) ring with halogen atoms, which created favorable interactions within the ATP binding domain. drugdesign.org The specific combination of chlorine at the 2-position and fluorine at the 4-position in 2-Chloro-4-fluoro-1H-indole suggests a unique electronic and steric profile that could dictate its binding orientation and affinity for various biological targets.

In Vitro Pharmacological Investigations

While specific in vitro studies focusing exclusively on this compound are not extensively documented in publicly available literature, the activities of structurally related halogenated indoles provide a strong basis for predicting its potential biological profile. Research on chloro-, fluoro-, and other halogenated indole derivatives has revealed significant activity in receptor modulation, enzyme inhibition, and antiproliferative assays.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in cellular responses to environmental stimuli and is a target for various indole-based compounds. nih.gov Studies have shown that halogenated indoles can act as potent modulators of AhR activity. The type and position of the halogen are significant factors in determining the compound's efficacy and potency as an AhR activator. nih.gov

For example, various fluoro- and bromo-indoles have been shown to activate AhR in a concentration-dependent manner in human cell lines. nih.gov Marine-derived polyhalogenated indoles have also been characterized as AhR agonists, capable of inducing the expression of downstream target genes like CYP1A1. otago.ac.nzresearchgate.net This activation can lead to anti-inflammatory effects in certain cell models. nih.gov Based on these findings, it is plausible that this compound could engage with and modulate the AhR signaling pathway.

Table 1: In Vitro Aryl Hydrocarbon Receptor (AhR) Activity of Various Halogenated Indoles

CompoundCell LineActivityObserved Effect
4-Fluoroindole (B1304775) (4-FI)LS174T-AhR-lucAgonistConcentration-dependent AhR activation nih.gov
7-Fluoroindole (B1333265) (7-FI)LS174T-AhR-lucAgonistConcentration-dependent AhR activation nih.gov
6-Bromoindole (6-BrI)LS174T-AhR-lucAgonistHigh efficacy and potency in AhR activation nih.gov
4,7-Dibromo-2,3-dichloroindole (4DBDCI)HepG2AgonistInduced CYP1A1 activity (11-fold increase) otago.ac.nz

Indole derivatives are a cornerstone in the development of various enzyme inhibitors, with halogenation often being a key feature for enhancing potency and selectivity.

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets. Substituted indoles and indolin-2-ones are well-established scaffolds for potent tyrosine kinase inhibitors. acs.orgnih.gov SAR studies have consistently shown that the nature and position of substituents on the indole ring are critical for inhibitory activity and selectivity against different kinases. acs.orgnih.gov For instance, certain substituted indolo[2,3-c]quinolones have demonstrated highly potent and selective inhibition of Haspin kinase with IC50 values in the nanomolar range. tandfonline.com

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for mediating inflammation and pain. tandfonline.comnih.gov The development of selective COX-2 inhibitors is a major goal to avoid the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The indole scaffold is a known pharmacophore for COX-2 inhibition. tandfonline.comnih.gov Molecular docking studies suggest that indole derivatives can bind effectively to the active site of the COX-2 enzyme, and modifications, including halogenation, can improve binding affinity and selectivity over the COX-1 isoform. tandfonline.comnih.gov

Fungal Lanosterol 14α-demethylase: Lanosterol 14α-demethylase (CYP51) is a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway and is the target of azole antifungal drugs. nih.govmdpi.com The search for new antifungal agents has led to the exploration of various heterocyclic compounds as potential inhibitors of this enzyme. nih.gov While specific data on this compound is lacking, halogenated aromatic structures are common features in enzyme inhibitors, suggesting that halogenated indoles could potentially interfere with this fungal target.

The indole ring system is present in numerous potent anticancer agents. Halogenated indoles, in particular, have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines. researchgate.net

Derivatives of 5-chloro-indole-2-carboxylate, for example, have shown potent antiproliferative activity against pancreatic, breast, and epithelial cancer cell lines, with GI50 values in the nanomolar range. mdpi.com In some cases, these compounds were more potent than the reference drug erlotinib. mdpi.com Similarly, other substituted indole carbohydrazides have exhibited high cytotoxicity against MCF-7 (breast), A549 (lung), and HCT-116 (colon) cancer cell lines, with IC50 values in the low micromolar range. nih.gov The presence of a chlorine atom on the indole ring is often associated with enhanced cytotoxic activity. mdpi.comnih.gov

Table 2: In Vitro Antiproliferative Activity of Various Halogenated Indole Derivatives

Compound Class/DerivativeCell Line(s)Activity MetricResult
5-Chloro-indole-2-carboxylate derivative (3e)Panc-1, MCF-7, A-549GI5029 nM mdpi.com
Trichloro-bisindole derivative (9)NCI-H460, MDA-MB-231, HCT-116, HepG-2IC503.1 to 11.2 µM mdpi.com
Substituted benzyl-1H-indole-2-carbohydrazide (4e)MCF-7, A549, HCT-116Average IC502 µM nih.gov
Indolyl-1,2,4-triazole-chalcone hybrid (9e)NCI-60 PanelGI500.29 to >100 µM nih.gov

Antiproliferative Activity in Cell Line Models

Analysis of Cell Cycle Perturbations

Indole derivatives that interfere with microtubule dynamics are well-known to cause disruptions in the cell cycle, typically leading to mitotic arrest. nih.gov Flow cytometry is a powerful technique used to analyze DNA content and determine the proportion of cells in each phase of the cell cycle (G1, S, and G2/M). youtube.comnih.gov Many indole-based tubulin inhibitors induce cell cycle arrest in the G2/M phase, preventing cells from completing mitosis and leading to apoptosis. nih.gov For instance, certain indole derivatives have been shown to function as antitubulin agents, inducing cell cycle arrest and subsequent cell death in cancer cell lines. While specific studies on this compound are not available, its core structure suggests a potential to perturb the cell cycle, a hallmark of compounds that target fundamental processes of cell division.

Tubulin Polymerization Inhibition Mechanisms

The indole scaffold is a key component in numerous natural and synthetic compounds that inhibit tubulin polymerization, a critical process for microtubule formation, mitotic spindle assembly, and cell division. semanticscholar.orgnih.govtandfonline.com These agents are of significant interest in cancer research due to their ability to halt the proliferation of rapidly dividing cells. nih.gov

Many indole-based inhibitors function by binding to the colchicine site on β-tubulin. nih.gov This binding event disrupts the dynamic equilibrium between tubulin dimers and microtubules, preventing the elongation of microtubule polymers. tandfonline.com This leads to the disassembly of the mitotic spindle, activation of the spindle assembly checkpoint, and ultimately, cell cycle arrest and apoptosis. nih.gov A wide variety of indole derivatives, including aroylindoles, arylthioindoles, and fused indole analogs, have demonstrated potent inhibition of tubulin polymerization. nih.govsemanticscholar.org For example, certain 6- and 7-heterocyclyl-1H-indole derivatives show potent inhibition of tubulin polymerization with IC₅₀ values in the sub-micromolar range. nih.gov Although the precise mechanism for this compound has not been elucidated, its structure is consistent with other indole derivatives known to act as tubulin polymerization inhibitors. nih.govtandfonline.com

Antimicrobial Spectrum (e.g., Antibacterial, Antifungal, Antiparasitic Activities)

Halogenation of the indole ring has been shown to be a critical factor in enhancing antimicrobial properties. The position and type of halogen can significantly influence the spectrum and potency of activity. nih.govnih.gov

Antibacterial Activity: In vitro studies have demonstrated that chlorinated indoles possess significant antibacterial and antibiofilm activity. For example, 4-chloroindole and 5-chloroindole show potent activity against the gram-negative bacterium Vibrio parahaemolyticus, with a minimum inhibitory concentration (MIC) of 50 µg/mL. nih.gov In contrast, 7-chloroindole exhibits more moderate antibacterial activity (MIC of 200 µg/mL) but is effective at inhibiting biofilm formation without affecting planktonic cell growth. nih.gov Quantitative structure-activity relationship (QSAR) analyses have revealed that chloro and bromo substitutions at the C4 or C5 positions of the indole ring are crucial for activity against V. parahaemolyticus. nih.gov These chlorinated indoles are thought to act by disrupting the bacterial cell membrane. nih.gov

Minimum Inhibitory Concentrations (MICs) of Halogenated Indoles Against Vibrio parahaemolyticus
CompoundMIC (µg/mL)Reference
4-Chloroindole50 nih.gov
5-Chloroindole50 nih.gov
7-Chloroindole200 nih.gov
4-Bromoindole50 nih.gov
5-Bromoindole50 nih.gov
Indole (unsubstituted)400 nih.gov

Antifungal Activity: Halogenated indoles, particularly those containing fluorine, have shown promise as antifungal agents. Several polyhalogenated indoles isolated from marine algae have been evaluated for antifungal activity against Saccharomyces cerevisiae. researchgate.netnih.gov Furthermore, various indole derivatives, including those conjugated with triazoles, exhibit a broad spectrum of antifungal activity against pathogenic yeasts like Candida albicans and Candida krusei, with some compounds showing MIC values as low as 3.125 µg/mL. nih.gov The presence of a chloro substituent on the phenyl ring of some triazolylindole derivatives has been noted as beneficial for activity. nih.gov

Antiparasitic Activity: Research into the antiparasitic effects of simple halogenated indoles is less extensive. However, the broader class of indole derivatives has been investigated. For instance, some indole-containing compounds have been explored as potential inhibitors of HIV-1 fusion by targeting the gp41 glycoprotein. nih.gov While this is an antiviral application, it highlights the versatility of the indole scaffold in targeting infectious agents. More complex halogenated indole alkaloids from marine sources are also known to possess a range of bioactivities, which could include antiparasitic effects, though specific data is often limited. nih.govmdpi.com

Anti-inflammatory Effects in Cellular Systems

Indole derivatives are recognized for their anti-inflammatory potential. In vitro studies using cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, are commonly employed to assess these effects. mdpi.comnih.gov Substituted indoles have been shown to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.comrsc.orgnih.gov

The mechanism of action often involves the modulation of critical inflammatory signaling pathways. For example, some indole derivatives can suppress the activation of Akt, mitogen-activated protein kinases (MAPK), and the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the expression of iNOS and COX-2, enzymes responsible for producing NO and prostaglandins, respectively. nih.gov Given that both chloro and fluoro substituents are present in known anti-inflammatory agents, this compound represents a candidate for possessing anti-inflammatory properties through similar mechanisms.

Antioxidant Activity and Radical Scavenging Capabilities

The indole nucleus itself is known to possess antioxidant and radical scavenging properties. researchgate.netnih.govresearchgate.net Many indolic compounds, including tryptophan metabolites and phytohormones, can effectively quench free radicals such as the ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation. nih.gov The antioxidant capacity of these molecules is often measured by their Trolox Equivalent Antioxidant Capacity (TEAC), with many indoles showing higher activity than the standard antioxidant Trolox. nih.gov

The substituent on the indole ring can significantly modify its antioxidant activity. mdpi.com For example, 5-hydroxy and 5-methoxy substituted indoles, such as serotonin and melatonin, are potent antioxidants. nih.gov While halogen atoms are electron-withdrawing and might alter the electron-donating capacity of the indole ring, they can also increase the lipophilicity and cellular uptake of the compound. Some studies on indole-pyrazole hybrids have suggested that halogen substituents can increase hemolytic activity while alkyl groups enhance cytoprotective (antioxidant) effects. mdpi.com Therefore, the net antioxidant effect of this compound would depend on the interplay between the electronic effects of the halogens and their influence on other molecular properties.

Structure-Activity Relationship (SAR) Studies in In Vitro Systems

Positional and Substituent Effects of Halogens on Biological Outcomes

The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring. nih.govresearchgate.net Halogenation is a key strategy used in medicinal chemistry to modulate a compound's efficacy, selectivity, and pharmacokinetic properties. nih.govfrontiersin.org

In vitro studies on various halogenated indoles have provided critical SAR insights:

Position is Crucial for Antibacterial Activity: For activity against Vibrio parahaemolyticus, the placement of a chloro or bromo group at the C4 or C5 position is essential for potent antibacterial effects. nih.gov Substitution at the C6 position results in moderate activity, while substitution at the C7 position does not significantly contribute to antibacterial potency. nih.gov

Halogen Type Influences Antifungal Effects: Studies on 3-acyl-5-bromoindole derivatives have shown that the presence of bromine at the C5 position significantly enhances antifungal activity against Monilinia fructicola and Botrytis cinerea compared to the unsubstituted indole. mdpi.com

Antiproliferative and Kinase Inhibition Activity: For a class of marine indole alkaloids known as meridianins, bromine substitution at C5 or C6 leads to a considerable improvement in antiproliferative potency. nih.gov Bromine at C7 was found to be optimal for inhibiting certain cyclin-dependent kinases (CDK1 and CDK5). nih.gov

Influence on Physicochemical Properties: Halogen atoms can form "halogen bonds," which are noncovalent interactions where the halogen acts as a Lewis acid. acs.org This can influence how a molecule binds to its biological target. The position of the halogen affects its ability to form these bonds and interact with protein binding sites.

Effect of Multiple Halogenation: In fumiquinazoline-related compounds, dichlorinated derivatives showed more beneficial activity against S. aureus than corresponding fluorinated derivatives, suggesting that both the type and position of the halogen are critical determinants of antibacterial potency. mdpi.com

For this compound, these SAR principles suggest a complex biological profile. The fluorine at C4 is located at a position known to be important for the bioactivity of other halogenated indoles. nih.gov The chlorine at the C2 position is less common in SAR studies of simple indoles but is a feature of some bioactive molecules. The combination of these two different halogens at these specific positions would uniquely modulate the electronic, steric, and lipophilic properties of the molecule, determining its specific interactions with biological targets.

Influence of Peripheral Derivatizations on Molecular Activity

In vitro research on the specific chemical compound this compound and its direct derivatives is not extensively available in the public domain. Structure-activity relationship (SAR) studies, which systematically alter the peripheral groups of a core molecule to observe the effects on biological activity, appear to be limited for this particular scaffold.

However, broader research on various indole derivatives provides valuable insights into how substitutions on the indole ring system can influence molecular activity. These studies, while not directly focused on this compound, can offer predictive insights into how its derivatization might impact its biological profile.

For instance, the introduction of different substituents at various positions of the indole nucleus is a common strategy in medicinal chemistry to modulate the potency and selectivity of kinase inhibitors. The nature and position of these substituents can significantly affect the compound's interaction with the target protein. Similarly, modifications to the indole core are frequently explored in the development of novel anticancer and antimicrobial agents.

Furthermore, research on indole-based compounds as inhibitors of protein-protein interactions has demonstrated that the addition of groups like 4-piperidin-1-ylphenyl or 4-pyrrolidin-1-ylphenyl can be essential for inhibitory activity. mdpi.com

While direct experimental data on the peripheral derivatization of this compound is not presently available, these related studies underscore the principle that even minor chemical modifications can lead to substantial changes in biological function. Future research involving the systematic derivatization of the this compound core is necessary to elucidate its specific structure-activity relationships and to explore its potential as a scaffold for the development of new therapeutic agents.

Applications in Chemical Biology and Medicinal Chemistry Research

Role as a Synthetic Building Block for Advanced Organic Molecules

The utility of 2-Chloro-4-fluoro-1H-indole as a synthetic intermediate is rooted in the reactivity of its halogen substituents and the inherent versatility of the indole (B1671886) core. The chlorine atom at the C2 position is not merely a placeholder but an active participant in molecular construction. It serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.

Key synthetic transformations involving the 2-chloro position include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing the introduction of aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, a critical step in the synthesis of many biologically active compounds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, expanding the molecular framework.

Heck Coupling: Formation of C-C bonds with alkenes.

The fluorine atom at the C4 position, while generally less reactive in cross-coupling reactions, significantly influences the electronic nature of the benzene (B151609) portion of the indole ring. Its strong electron-withdrawing character can modulate the reactivity of other positions on the ring and is a crucial feature for tuning the properties of the final target molecule. The C4 position is notoriously difficult to functionalize directly, making building blocks like this compound particularly valuable for accessing specific substitution patterns. This dual functionalization provides a strategic platform for creating complex molecular architectures with precise control over substituent placement, enabling the synthesis of diverse libraries of compounds for screening and development.

Contributions to the Development of Chemical Probes and Biological Tools

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of cellular processes and the validation of new drug targets. This compound possesses intrinsic features that make it an excellent scaffold for the development of such tools, particularly for nuclear magnetic resonance (NMR) spectroscopy.

The presence of the fluorine atom is central to its application in ¹⁹F NMR-based studies. ¹⁹F NMR offers several advantages for studying biomolecular interactions:

High sensitivity of the ¹⁹F nucleus.

A wide chemical shift range, which is highly sensitive to the local chemical environment.

The near-complete absence of fluorine in most biological systems, resulting in background-free spectra.

By incorporating a 5-fluoroindole (B109304) precursor, researchers can introduce 5-fluorotryptophan (B555192) into proteins, using the fluorine atom as a site-specific probe to monitor conformational changes and ligand binding. Similarly, a small molecule like this compound or its derivatives can be used as a "protein-observe" probe. When the probe binds to a target protein, changes in the ¹⁹F NMR signal can provide detailed information about the binding event, affinity, and the nature of the binding pocket. This method is cost-effective and avoids the laborious synthesis required for more complex labeled molecules. The chloro group at the C2 position can be further exploited as a handle to attach linkers or other reporter moieties, creating multifunctional probes.

Exploration in Lead Compound Discovery and Optimization

The indole scaffold is a prolific source of lead compounds in drug discovery due to its ability to mimic the structure of tryptophan and interact with a wide range of biological receptors. This compound represents a rationally designed starting point for building and optimizing these lead compounds.

Rational drug design leverages the three-dimensional structure of a biological target to design molecules that bind with high affinity and selectivity. The indole ring is an ideal starting point for this process. The specific substitutions on this compound are key elements in this design strategy.

Halogen Bonding: The chlorine atom at the C2 position can act as a halogen bond donor. This is a noncovalent interaction where the electropositive region on the tip of the halogen (the σ-hole) interacts favorably with a Lewis basic site on the protein, such as a backbone carbonyl oxygen. This interaction can significantly enhance binding affinity and provide a level of selectivity that is difficult to achieve with other interactions.

Lipophilicity and Shape: Both chlorine and fluorine increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes. They also alter the shape and electronic profile of the indole scaffold, allowing for fine-tuning of the fit within a protein's binding site.

Computational docking studies and structural biology are often used to predict and validate how derivatives of this scaffold will interact with targets like kinases, G-protein coupled receptors, and enzymes.

Moving from a lead compound to a clinical candidate requires rigorous optimization of its pharmacological properties. The chloro and fluoro substituents on the indole ring are critical tools in this optimization process.

One of the most significant contributions of fluorine in medicinal chemistry is its ability to enhance metabolic stability . A common route of drug metabolism is the oxidation of C-H bonds by cytochrome P450 enzymes. By replacing a hydrogen atom with a fluorine atom, as in the 4-position of this indole, that site of potential metabolism is blocked. This can lead to a longer half-life and improved bioavailability of the drug candidate.

The strategic placement of halogens also influences a compound's selectivity for its intended target over off-targets. The specific directional nature of halogen bonds formed by the chlorine atom can confer selectivity for a target protein if the geometry of the binding site is complementary. Fluorine's high electronegativity can alter the pKa of nearby functional groups, which can change ionization states and influence interactions with the target.

Substituent Physicochemical Effect Impact on Drug Properties
4-Fluoro High electronegativity, small sizeBlocks metabolic oxidation, increases metabolic stability. Modulates pKa of N-H. Can form H-bonds.
2-Chloro Moderate electronegativity, larger sizeIncreases lipophilicity. Acts as a halogen bond donor to enhance binding affinity.

Utility in Agrochemical and Advanced Material Science Research

The applications of this compound extend beyond pharmaceuticals into the realms of agrochemicals and material science, where its unique properties are also highly valued.

In agrochemical research , the introduction of fluorine into active compounds is a well-established strategy for enhancing efficacy. Over half of newly approved pesticides contain fluorine, a testament to the element's beneficial effects on stability and biological activity. Fluorinated compounds often exhibit increased potency and better metabolic profiles in target pests. The indole scaffold itself is found in compounds with plant growth-regulating properties, such as 4-Chloroindole-3-acetic acid, a potent natural auxin. The combination of a chlorinated and fluorinated indole core in this compound makes it a promising building block for the synthesis of novel herbicides, fungicides, and insecticides with potentially enhanced and durable activity.

In advanced material science , indole derivatives are explored for their use in organic electronics due to their excellent electron-donating characteristics and planar, π-conjugated structure. These properties are essential for materials used in:

Organic Light-Emitting Diodes (OLEDs): As hole-transport materials or as part of the emissive core.

Dye-Sensitized Solar Cells (DSSCs): As a component of organic dyes that absorb light and inject electrons.

The electronic properties of these materials, such as their HOMO and LUMO energy levels, are critical to device performance. The chloro and fluoro substituents on this compound provide a means to tune these electronic levels through their inductive effects, thereby optimizing the material for a specific application. This allows for the rational design of new organic semiconductors with tailored optoelectronic properties.

Future Research Directions and Unaddressed Challenges

Advancements in Asymmetric Synthesis and Enantioselective Approaches

A significant frontier in the chemistry of 2-chloro-4-fluoro-1H-indole is the development of asymmetric and enantioselective synthetic methodologies. Many biologically active indole (B1671886) derivatives are chiral, and their therapeutic efficacy often resides in a single enantiomer. acs.org Therefore, the ability to synthesize enantiomerically pure derivatives of this compound is of paramount importance.

Future research should focus on the application of chiral catalysts to achieve high levels of stereocontrol in reactions involving the this compound scaffold. Strategies that could be explored include:

Catalytic Asymmetric Friedel-Crafts Reactions: The use of chiral metal complexes or organocatalysts to facilitate the enantioselective alkylation of the indole nucleus at the C3 position. mdpi.comnih.gov Chiral phosphoric acids have emerged as powerful catalysts for such transformations. nih.gov

Enantioselective C-H Functionalization: Directing the functionalization of specific C-H bonds in an enantioselective manner using chiral rhodium(II) catalysts or other transition metal complexes. nih.govnih.gov

Asymmetric Dearomatization: The dearomatization of the indole ring to create complex, three-dimensional structures with multiple stereocenters, a strategy that has been successfully employed for other indole derivatives using chiral phosphoric acid catalysts. rsc.org

The development of these methods will provide access to a diverse range of chiral molecules derived from this compound, which can then be evaluated for their biological activities.

Development of Greener Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. chemijournal.comrasayanjournal.co.in A key challenge is to develop more sustainable and environmentally benign methods for the synthesis of this compound and its derivatives.

Future research in this area should aim to:

Utilize Greener Solvents and Catalysts: Exploring the use of water or other environmentally friendly solvents, and developing recyclable heterogeneous or homogeneous catalysts to minimize waste. mdpi.comrsc.org

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. acs.orgnih.gov

Biocatalytic Halogenation: Exploring the use of halogenase enzymes for the selective and environmentally friendly introduction of halogen atoms onto the indole scaffold. researchgate.netnih.gov

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and sustainable.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

While halogenated indoles are known to possess a wide range of biological activities, the precise molecular mechanisms of action are often not fully understood. nih.gov A critical area for future research is the detailed investigation of how this compound and its derivatives interact with biological targets.

This will require a multidisciplinary approach, including:

Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the specific proteins or enzymes that bind to this compound derivatives.

Enzymatic and Cellular Assays: Conducting in-depth studies to determine the inhibitory or modulatory effects of these compounds on their identified targets. Given the prevalence of indole-based kinase inhibitors, investigating the effect of this compound on various protein kinases would be a logical starting point. nih.gov

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target, which can provide crucial insights into the binding mode and guide the design of more potent and selective analogs.

Molecular Docking Studies: Computational docking can be used to predict the binding orientation of this compound derivatives within the active site of a target protein, helping to rationalize structure-activity relationships. researchgate.netnih.gov

A thorough understanding of the molecular mechanisms will be essential for the rational design and development of new therapeutic agents based on the this compound scaffold.

Computational Design and Predictive Modeling for Novel Derivatives

Computational tools have become indispensable in modern drug discovery and materials science. mdpi.com For this compound, computational design and predictive modeling can accelerate the discovery of novel derivatives with desired properties.

Future computational studies could focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of this compound derivatives with their biological activities. nih.govresearchgate.net These models can then be used to predict the activity of virtual compounds before their synthesis.

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) required for a specific biological activity and using this model to screen virtual libraries of compounds for potential hits.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of this compound derivatives when bound to their biological targets, providing insights into the stability of the complex and the role of specific interactions. nih.gov

In Silico ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process.

By integrating these computational approaches, the design and optimization of novel this compound derivatives can be made more efficient and targeted.

Exploration of New Application Avenues in Material Science and Catalysis

Beyond its potential in medicinal chemistry, the unique electronic properties of the this compound scaffold could be harnessed in other fields, such as material science and catalysis.

Future research in these areas could explore:

Organic Electronic Materials: The indole nucleus is an electron-rich aromatic system, and the presence of electron-withdrawing halogen atoms can modulate its electronic properties. This makes this compound a potential building block for the synthesis of novel organic semiconductors, dyes, or other functional materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

Ligands for Catalysis: Indole derivatives can serve as ligands for transition metals, forming complexes with catalytic activity. mdpi.commdpi.com The specific steric and electronic properties of this compound could lead to the development of novel catalysts for a variety of organic transformations, potentially offering unique reactivity or selectivity.

The exploration of these non-biological applications represents an exciting and largely untapped area of research for this compound and its derivatives.

Q & A

Basic Questions

Q. How can researchers confirm the identity and purity of 2-Chloro-4-fluoro-1H-indole?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F-NMR spectra to confirm substitution patterns (e.g., chloro and fluoro positions). The canonical SMILES (C1=CNC2=C1C(=CC(=C2)F)Cl) and InChIKey (ZIXPMUOPYURNOC-UHFFFAOYSA-N) in PubChem can guide peak assignments .
  • HPLC/LC-MS : Assess purity (>95%) using reverse-phase chromatography with UV detection (λ ~280 nm, typical for indoles). Compare retention times with standards .
  • Melting Point : Validate against literature values (if available; see indole analogs in for reference ranges) .

Q. What are the recommended storage conditions for this compound?

  • Methodological Answer : Store in an inert atmosphere (argon or nitrogen) at 2–8°C to prevent degradation via oxidation or hydrolysis. Use amber vials to minimize photolytic decomposition, as halogenated indoles are often light-sensitive .

Q. What spectroscopic techniques are critical for characterizing halogenated indoles?

  • Methodological Answer :

  • UV-Vis : Confirm π→π* transitions in the indole core (200–300 nm) and assess solvent effects.
  • IR : Identify N–H stretching (~3400 cm1^{-1}) and C–Cl/C–F vibrations (600–800 cm1^{-1}).
  • Mass Spectrometry : Use ESI-MS or EI-MS to verify molecular ion peaks (m/z 169.59 for [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : React with arylboronic acids at the 2-chloro position (Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O, 80°C). Monitor regioselectivity via 19F^{19}F-NMR to confirm retention of the 4-fluoro group (see biphenyl derivatives in ) .
  • Buchwald-Hartwig Amination : Introduce amines at the chloro position using Xantphos-Pd catalysts. Optimize ligand ratios to suppress defluorination .

Q. How should researchers resolve contradictions in reported spectral data for halogenated indoles?

  • Methodological Answer :

  • Validation : Cross-reference data from PubChem, EPA DSSTox, and peer-reviewed crystallography studies (e.g., Acta Crystallographica reports in ).
  • Computational Modeling : Use DFT calculations (Gaussian or ORCA) to simulate NMR shifts and compare with experimental data. Address discrepancies caused by solvent effects or tautomerism .

Q. What crystallographic refinement strategies are recommended for determining the structure of this compound derivatives?

  • Methodological Answer :

  • SHELXL Refinement : Use high-resolution single-crystal X-ray data. Apply twin refinement if twinning is detected (common in halogenated systems). Validate hydrogen bonding (N–H⋯Cl/F) and π-stacking interactions .
  • CIF Deposition : Archive crystallographic data in repositories like CCDC or ICSD for reproducibility .

Q. How does the electronic nature of the 4-fluoro substituent influence reactivity in electrophilic substitution reactions?

  • Methodological Answer :

  • Directing Effects : The 4-fluoro group is meta-directing. Use HNO3_3/H2_2SO4_4 for nitration at the 5- or 7-position. Monitor regioselectivity via 19F^{19}F-NMR coupling constants .
  • Kinetic vs. Thermodynamic Control : Vary temperature and solvent polarity (e.g., DCM vs. DMSO) to optimize product ratios in Friedel-Crafts alkylation .

Q. What strategies mitigate decomposition during prolonged reactions involving this compound?

  • Methodological Answer :

  • Inert Conditions : Use Schlenk lines or gloveboxes for air-sensitive steps.
  • Stabilizers : Add radical inhibitors (e.g., BHT) in free-radical reactions. Monitor by TLC or in-situ IR for early termination .

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